油酸2-乙基己酯

描述

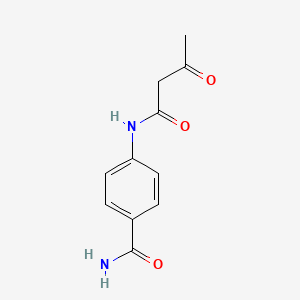

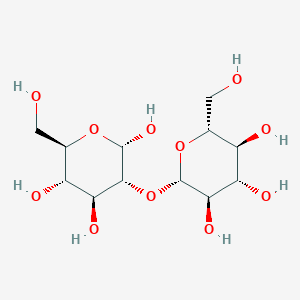

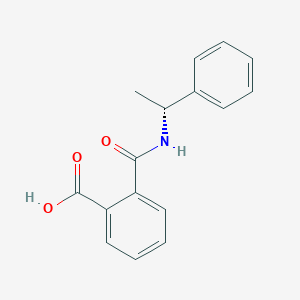

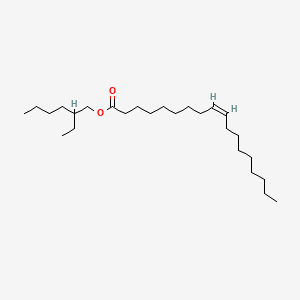

2-Ethylhexyl oleate is a branched mono-saturated fatty acid ester obtained from 2-ethylhexanol and oleic fatty acid, mainly from palm oil . It is a clear liquid at room temperatures with a melting point around -20 ºC . It is widely used as an emollient in cosmetic formulations due to its biodegradability, non-toxicity, low volatility, high spreadability, and chemical stability .

Synthesis Analysis

The synthesis of 2-ethylhexyl oleate can be catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in a continuous flow . The reaction is carried out in a solvent-free system at 50 °C . The performance of the reactor was evaluated for substrates composed by oleic acid and 2-ethylhexanol at five molar ratios (1:4–4:1), determining its operation limits in terms of substrate flow rate .Molecular Structure Analysis

The molecular formula of 2-ethylhexyl oleate is C26H50O2 . It has a molecular weight of 394.67 .Chemical Reactions Analysis

The synthesis of 2-ethylhexyl oleate involves an esterification reaction . The molar ratio of acid-to-alcohol interferes, in a remarkable way, in the formation of 2-ethylhexyl oleate and the best performance was attained for substrate at equimolar ratio running at 12 h space-time .Physical And Chemical Properties Analysis

2-Ethylhexyl oleate has a predicted boiling point of 465.8±24.0 °C and a predicted density of 0.867±0.06 g/cm3 . It is a clear liquid at room temperatures with a melting point around -20 ºC .科学研究应用

化妆品行业:润肤酯

油酸2-乙基己酯在化妆品行业被广泛用作润肤酯。 其生物降解性、无毒性以及在油脂中良好的溶解度使其成为皮肤软化剂和保湿剂的首选成分,广泛应用于乳霜、乳液、防晒产品、化妆品和止汗剂中 .

医药应用:赋形剂

在医药配方中,油酸2-乙基己酯由于其化学稳定性和延展性而用作赋形剂。 它可以增强活性药物成分的质地和递送,有助于提高局部药物的疗效 .

食品行业:加工助剂

该化合物在食品行业被用作加工助剂。 其无毒性以及在各种条件下的稳定性使其可用于食品包装材料以及作为香料和维生素的载体 .

纺织行业:润滑剂

纺织行业得益于油酸2-乙基己酯的润滑性能。 它有助于降低生产过程中的摩擦,从而防止机器和纺织纤维本身的磨损 .

生物催化:酶固定化

油酸2-乙基己酯可以通过生物催化合成,特别是使用固定在磁性聚苯乙烯-共-二乙烯基苯颗粒上的假丝酵母脂肪酶等酶。 这种方法环保,符合绿色化学原则 .

动力学和热力学研究

该化合物也被用于研究酯化反应的动力学和热力学参数。 了解这些参数对于优化工业流程和开发新技术至关重要 .

作用机制

Target of Action

The primary target of 2-Ethylhexyl oleate is the enzyme Candida antarctica lipase (CALB) which is immobilized on magnetic poly (styrene-co-divinylbenzene) (STY-DVB-M) . This enzyme plays a crucial role in the synthesis of 2-Ethylhexyl oleate.

Mode of Action

2-Ethylhexyl oleate: is synthesized by the esterification of oleic acid with 2-ethylhexanol, catalyzed by CALB-STY-DVB-M . The influence of acid/alcohol molar ratio and temperature on oleic acid conversion, ester concentration, and productivity was assessed . Excess of one of the reagents resulted in high conversions, but the highest productivities were obtained at the stoichiometric ratio .

Biochemical Pathways

The synthesis of 2-Ethylhexyl oleate involves the biochemical pathway of esterification, a reaction between an acid and an alcohol, resulting in the formation of an ester . This process is catalyzed by the enzyme CALB-STY-DVB-M .

Pharmacokinetics

The ADME properties of 2-Ethylhexyl oleate The synthesis of 2-ethylhexyl oleate is carried out under mild pressure and temperature conditions , which may influence its bioavailability.

Result of Action

The result of the action of 2-Ethylhexyl oleate is the production of a long carbon chain molecule widely used as an emollient in cosmetic formulations . The ester also finds application in the pharmaceutical, food, and textile industries . Biodegradability, nontoxicity, low volatility, high spreadability, and chemical stability are some of its main properties .

Action Environment

The action of 2-Ethylhexyl oleate is influenced by environmental factors such as temperature and the molar ratio of acid to alcohol . Temperatures below 45 °C negatively affected reaction kinetics . The enzyme CALB-STY-DVB-M showed satisfactory performance in the synthesis of 2-Ethylhexyl oleate, providing oleic acid conversions close to 100%, ester concentration of 450 g L−1, and productivity of 0.5 mmol g−1 h−1 . The biocatalyst holds promise for industrial applications .

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, all sources of ignition should be removed and adequate ventilation should be ensured .

未来方向

生化分析

Biochemical Properties

2-Ethylhexyl oleate plays a significant role in biochemical reactions, particularly in the synthesis of esters. It interacts with enzymes such as Candida antarctica lipase, which catalyzes its formation. This enzyme immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown high catalytic power and stability, making it suitable for industrial applications . The interaction between 2-ethylhexyl oleate and the lipase involves the hydrolysis of oleic acid and 2-ethylhexanol, followed by esterification to form the final product .

Cellular Effects

2-Ethylhexyl oleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the immune response in non-small cell lung adenocarcinoma by regulating the release of High Mobility Group Box 1 protein (HMGB1), a pro-inflammatory damage-associated molecular pattern protein . This regulation affects the expression of programmed death ligand-1 (PD-L1), a pivotal immune checkpoint target in lung cancer cells and immune cells .

Molecular Mechanism

At the molecular level, 2-Ethylhexyl oleate exerts its effects through binding interactions with biomolecules and enzyme activation. The synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase follows a ping-pong Bi–Bi mechanism, where the enzyme alternates between two substrates, oleic acid and 2-ethylhexanol . This mechanism ensures high efficiency and stability of the enzyme, leading to the successful formation of the ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylhexyl oleate change over time. The stability and degradation of the compound are influenced by factors such as temperature and the presence of catalysts. For instance, Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown a half-life of 739 hours, indicating high stability . Long-term effects on cellular function have been observed, with the biocatalyst maintaining its activity over multiple cycles .

Dosage Effects in Animal Models

The effects of 2-Ethylhexyl oleate vary with different dosages in animal models. High doses of the compound can lead to toxic or adverse effects, while lower doses may not exhibit significant impact. Studies have shown that the compound is generally non-toxic and biodegradable, making it suitable for various applications

Metabolic Pathways

2-Ethylhexyl oleate is involved in metabolic pathways that include enzymatic hydrolysis by pancreatic lipases. These enzymes break down the ester into its constituent fatty acids and alcohols, which are then metabolized through the beta-oxidation pathway to generate energy for the cell . The alcohol component, 2-ethylhexanol, is primarily metabolized in the liver through oxidative steps, ultimately yielding carbon dioxide .

Transport and Distribution

Within cells and tissues, 2-Ethylhexyl oleate is transported and distributed through interactions with transporters and binding proteins. The compound’s low water solubility and high spreadability facilitate its distribution in lipid-rich environments . Its localization and accumulation are influenced by its interaction with cellular membranes and lipid transport proteins .

Subcellular Localization

2-Ethylhexyl oleate’s subcellular localization is primarily within lipid droplets and cellular membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylhexyl oleate can be achieved through esterification of oleic acid with 2-Ethylhexanol.", "Starting Materials": [ "Oleic acid", "2-Ethylhexanol", "Sulfuric acid", "Methanol" ], "Reaction": [ "Add oleic acid and 2-Ethylhexanol to a reaction flask", "Add a catalytic amount of sulfuric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add methanol to the reaction mixture to quench the excess acid", "Extract the ester product with a non-polar solvent such as hexane", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain 2-Ethylhexyl oleate as a clear liquid" ] } | |

CAS 编号 |

26399-02-0 |

分子式 |

C26H50O2 |

分子量 |

394.7 g/mol |

IUPAC 名称 |

2-ethylhexyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+ |

InChI 键 |

FOKDITTZHHDEHD-CCEZHUSRSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC |

其他 CAS 编号 |

26399-02-0 |

物理描述 |

Liquid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。